

Trotabresib Efficacy and Safety Data from Clinical Trials

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Compound Focus: Trotabresib

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The following table summarizes key data from clinical trials investigating **trotabresib**, primarily as a monotherapy in advanced cancers, including high-grade glioma (HGG) and glioblastoma (GBM).

Trial Metric	Trial Population	Data / Outcome	Trial Context
Brain Tumor Penetration	Recurrent HGG (Phase I, NCT04047303) [1]	Mean tumor tissue:plasma ratio: 0.84 (KPUU: 0.37)	"Window-of-opportunity" trial; confirms BBB penetration and target engagement [1].
6-Month Progression-Free Survival (PFS)	Recurrent HGG (Phase I, NCT04047303) [1]	12%	Single-arm study in recurrent setting [1].
Overall Survival (OS)	Recurrent HGG (Phase I, NCT04047303) [1]	Median OS: Not Reached (2 pts had stable disease at cycles 25 & 30)	Limited data from a small cohort; indicates potential for long-term benefit in a subset [1].
Objective Response Rate (ORR)	Advanced Solid Tumors (Phase I, NCT03220347) [2]	0.0% (95% CI, 0.0–8.6)	Dose-expansion cohort; trotabresib showed limited tumor shrinkage [2].

Trial Metric	Trial Population	Data / Outcome	Trial Context
Clinical Benefit Rate (CBR)	Advanced Solid Tumors (Phase I, NCT03220347) [2]	31.7% (95% CI, 18.1–48.1)	CBR = CR + PR + SD ≥4 months; indicates disease stabilization [2].
Most Frequent Gr 3/4 TRAE	Recurrent HGG & Advanced Solid Tumors [1] [2]	Thrombocytopenia	Manageable safety profile; allowed some patients to remain on treatment for ≥2 years [1] [2].

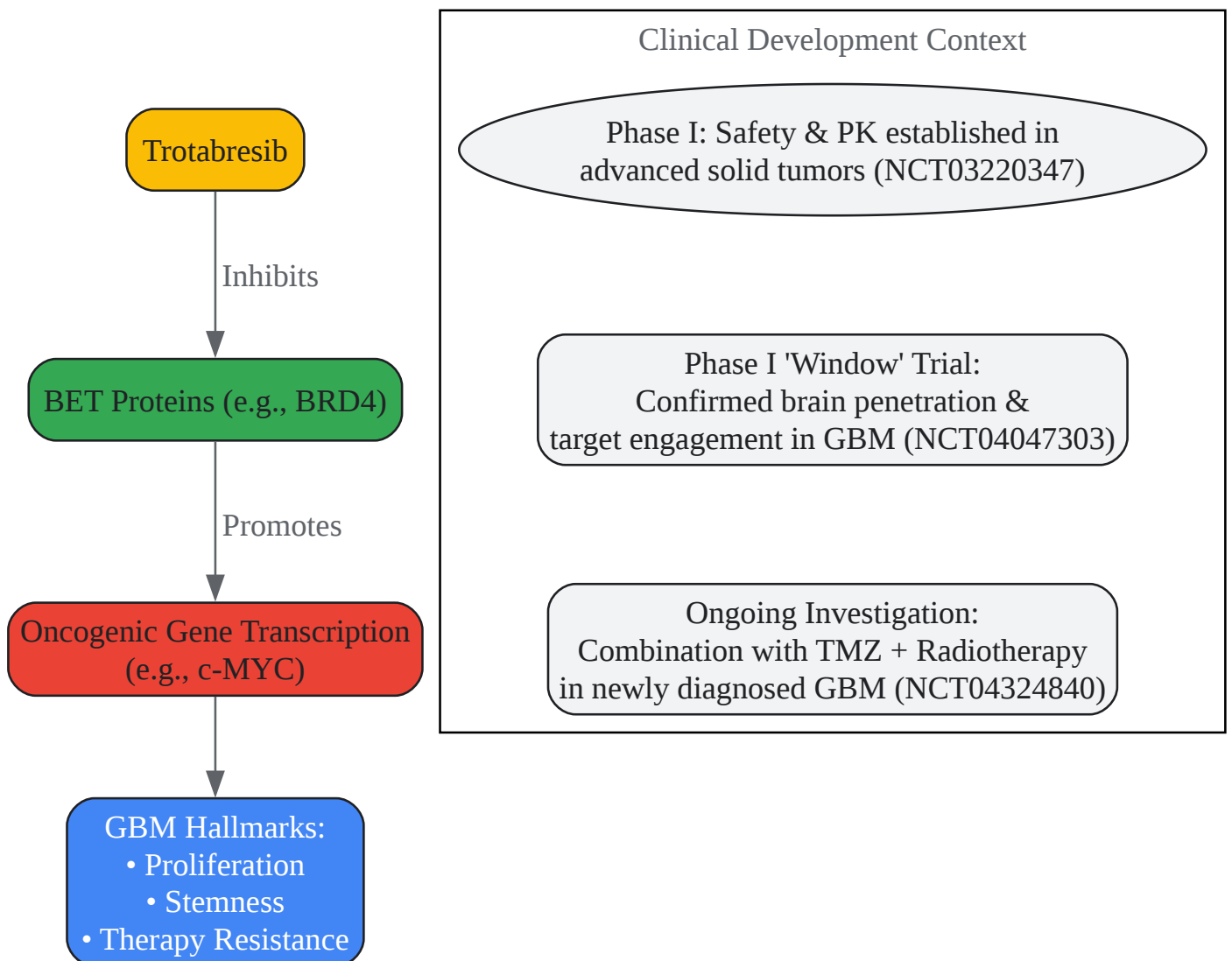
Detailed Experimental Protocols

For your reference, here are the methodologies from the key trials that generated the above data.

- **CC-90010-GBM-001 (NCT04047303): A "Window-of-Opportunity" Phase I Study [1]**
 - **Objective:** To investigate the CNS penetration, pharmacokinetics (PK), pharmacodynamics (PD), and safety of **trotabresib** in patients with recurrent HGG scheduled for salvage resection.
 - **Intervention:** Patients received **trotabresib** 30 mg/day for 4 days prior to surgery. After recovery, patients could enter a maintenance phase with **trotabresib** 45 mg/day (4 days on/24 days off per 28-day cycle).
 - **Primary Endpoints:** Plasma PK and concentration of **trotabresib** in resected brain tumor tissue.
 - **Key Assessments:** Tissue and time-matched plasma samples were analyzed to calculate the brain tumor tissue:plasma ratio. PD markers (e.g., CD70 expression) were analyzed in blood and tumor tissue via immunohistochemistry (IHC) to confirm target engagement.
- **CC-90010-ST-001 (NCT03220347): A Phase I Dose-Escalation and Expansion Study [2]**
 - **Objective:** To assess the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of **trotabresib** in heavily pretreated patients with advanced solid tumors or relapsed/refractory diffuse large B-cell lymphoma (DLBCL).
 - **Intervention:** Various doses and schedules were tested in the escalation part (Part A). The recommended Phase 2 dose (RP2D) was established as 45 mg/day (4 days on/24 days off).
 - **Primary Endpoints:** Safety, tolerability, and determination of the RP2D.
 - **Key Efficacy Assessments:** Objective response rate (ORR) and clinical benefit rate (CBR) were evaluated according to standard solid tumor response criteria.

Mechanism of Action and Clinical Development Pathway

Trotabresib is an oral, potent, and reversible inhibitor of Bromodomain and Extraterminal (BET) proteins, which are epigenetic readers that regulate the expression of genes involved in cancer cell proliferation and survival [1] [2]. The following diagram illustrates its mechanism and the context of its clinical evaluation in GBM.



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Interpretation of Findings for Researchers

The data indicates that **trotabresib** successfully addresses a critical challenge in neuro-oncology: **penetrating the blood-brain-tumor barrier** [1]. Its ability to demonstrate target engagement in the tumor tissue is a significant positive signal.

However, as a monotherapy, its efficacy in terms of tumor shrinkage is limited, which is a common observation for targeted agents in GBM [2]. The clinical benefit appears to be **disease stabilization in a subset of patients**, some of whom experienced prolonged treatment. This profile suggests its primary therapeutic value may lie in **combination regimens**. This hypothesis is being tested in an ongoing clinical trial combining **trotabresib** with temozolomide and radiotherapy in newly diagnosed glioblastoma (NCT04324840) [1].

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References

1. Trotabresib, an oral potent bromodomain and extraterminal ... [pmc.ncbi.nlm.nih.gov]
2. BET inhibitor trotabresib in heavily pretreated patients with ... [pmc.ncbi.nlm.nih.gov]

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